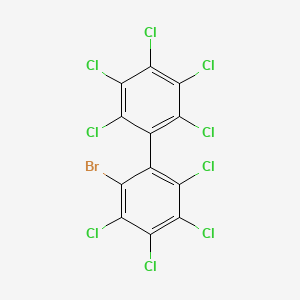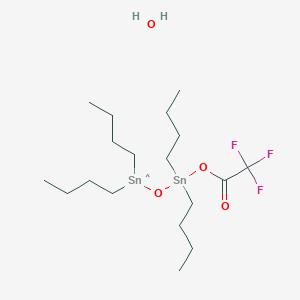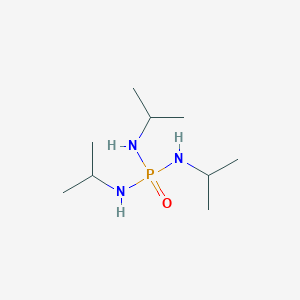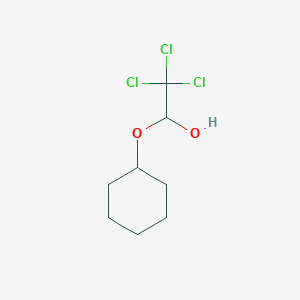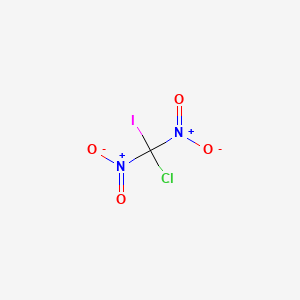![molecular formula C26H30 B14652175 1,1'-[1,2-Phenylenebis(methylene)]bis[4-(propan-2-yl)benzene] CAS No. 40098-05-3](/img/structure/B14652175.png)
1,1'-[1,2-Phenylenebis(methylene)]bis[4-(propan-2-yl)benzene]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-[1,2-Phenylenebis(methylene)]bis[4-(propan-2-yl)benzene] is an organic compound characterized by its unique structure, which includes a phenylenebis(methylene) core flanked by two isopropylbenzene groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[1,2-Phenylenebis(methylene)]bis[4-(propan-2-yl)benzene] typically involves the reaction of α,α’-dibromo-o-xylene with isopropylbenzene under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like acetone. The mixture is heated to reflux, and the product is isolated through crystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing, heating, and purification can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-[1,2-Phenylenebis(methylene)]bis[4-(propan-2-yl)benzene] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding alkanes.
Substitution: Electrophilic aromatic substitution reactions can occur, where halogens or nitro groups are introduced into the benzene rings using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Bromine in carbon tetrachloride for bromination; concentrated nitric acid for nitration.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alkanes.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
1,1’-[1,2-Phenylenebis(methylene)]bis[4-(propan-2-yl)benzene] has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as a molecular probe in biological systems.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of advanced materials, such as polymers and nanocomposites.
Mécanisme D'action
The mechanism by which 1,1’-[1,2-Phenylenebis(methylene)]bis[4-(propan-2-yl)benzene] exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzene, 1,1’-(1,2-dimethyl-1,2-ethanediyl)bis-: Known for its structural similarity but differs in the substituents on the benzene rings.
Benzene, 1,1’-(1,2-ethanediyl)bis[4-methyl-: Another structurally related compound with methyl groups instead of isopropyl groups.
Benzene, 1,1’-[1,2-ethanediylbis(oxy)]bis-: Contains ether linkages instead of methylene bridges.
Uniqueness
1,1’-[1,2-Phenylenebis(methylene)]bis[4-(propan-2-yl)benzene] is unique due to its specific arrangement of isopropylbenzene groups and the phenylenebis(methylene) core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields.
Propriétés
Numéro CAS |
40098-05-3 |
|---|---|
Formule moléculaire |
C26H30 |
Poids moléculaire |
342.5 g/mol |
Nom IUPAC |
1,2-bis[(4-propan-2-ylphenyl)methyl]benzene |
InChI |
InChI=1S/C26H30/c1-19(2)23-13-9-21(10-14-23)17-25-7-5-6-8-26(25)18-22-11-15-24(16-12-22)20(3)4/h5-16,19-20H,17-18H2,1-4H3 |
Clé InChI |
RETIHLYLPIHREY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC=C(C=C1)CC2=CC=CC=C2CC3=CC=C(C=C3)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


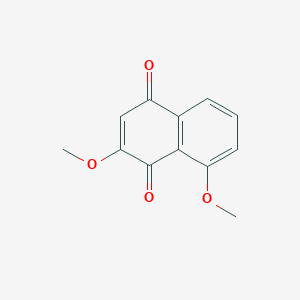
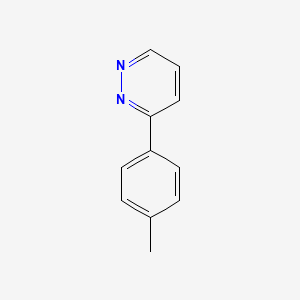
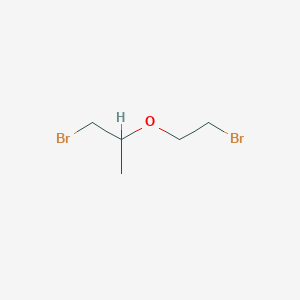
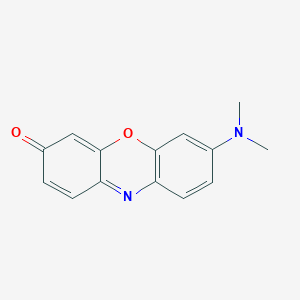
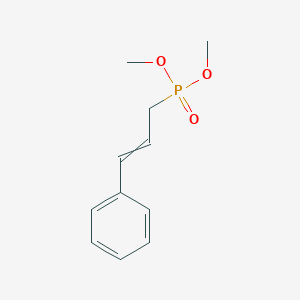
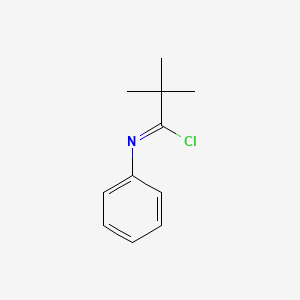


![4-[Ethyl(4-methylphenyl)arsanyl]aniline](/img/structure/B14652135.png)
